molecular formula C11H14ClNO2 B11949240 2-Chloroethyl N-(2,6-xylyl)carbamate CAS No. 100129-63-3

2-Chloroethyl N-(2,6-xylyl)carbamate

Cat. No.: B11949240
CAS No.: 100129-63-3
M. Wt: 227.69 g/mol
InChI Key: NBUREZWYEVYFIH-UHFFFAOYSA-N
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Description

2-Chloroethyl N-(2,6-xylyl)carbamate is a carbamate derivative with the molecular formula C₁₁H₁₃ClNO₂. Structurally, it consists of a 2,6-dimethylphenyl (2,6-xylyl) group attached to the carbamate nitrogen and a 2-chloroethyl ester moiety. Carbamates are widely recognized for their pesticidal activity, primarily functioning as acetylcholinesterase inhibitors, which disrupt neurotransmission in pests . Its detection in agricultural contexts may arise from pesticide use or ethylene oxide fumigation by-products, as noted in studies on organohalide contaminants .

Properties

CAS No.

100129-63-3

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-chloroethyl N-(2,6-dimethylphenyl)carbamate

InChI

InChI=1S/C11H14ClNO2/c1-8-4-3-5-9(2)10(8)13-11(14)15-7-6-12/h3-5H,6-7H2,1-2H3,(H,13,14)

InChI Key

NBUREZWYEVYFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)OCCCl

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloroethyl N-(2,6-xylyl)carbamate typically involves the reaction of 2,6-xylyl isocyanate with 2-chloroethanol under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloroethyl N-(2,6-xylyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-Chloroethyl N-(2,6-xylyl)carbamate serves as an intermediate in the synthesis of more complex organic molecules. Its chloroethyl group can be substituted by various nucleophiles, leading to the formation of new carbamate derivatives that are valuable in organic chemistry.

Research has focused on the biological interactions of this compound, particularly its potential effects on enzyme inhibition. The carbamate group can covalently bond with nucleophilic sites on proteins, influencing various biochemical pathways. Studies indicate that modifications to the xylyl group may affect its binding affinity and biological activity.

Medicinal Chemistry

There is ongoing research into the therapeutic applications of 2-chloroethyl N-(2,6-xylyl)carbamate. Investigations have explored its potential as a precursor for drug development, particularly in designing compounds that target specific enzymes or biological pathways .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-Chloroethyl N-(2,3-xylyl)carbamateSimilar core structureDifferent xylyl substitution position
2-Chloroethyl N-(3,4-xylyl)carbamateSimilar core structureDifferent xylyl substitution position
2-Chloroethyl N-(4-fluorophenyl)carbamateContains a fluorophenyl groupFluorine substitution affects reactivity

The positioning of the xylyl group in 2-chloroethyl N-(2,6-xylyl)carbamate contributes to its distinct chemical properties compared to its analogs, potentially influencing its reactivity and applications in medicinal chemistry.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study investigated various carbamates for their antimicrobial properties. While specific data on 2-chloroethyl N-(2,6-xylyl)carbamate was not highlighted, related compounds demonstrated significant antibacterial activity against strains comparable to standard antibiotics like ampicillin .
  • Enzyme Inhibition Studies : Research has indicated that compounds similar to 2-chloroethyl N-(2,6-xylyl)carbamate can inhibit key enzymes involved in metabolic pathways. This suggests potential applications in developing enzyme inhibitors for therapeutic use .

Mechanism of Action

The mechanism of action of 2-Chloroethyl N-(2,6-xylyl)carbamate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, although detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Key Differences :

(4-Nitrophenyl) N-(4-Chlorophenyl)carbamate

This compound (C₁₃H₉ClN₂O₄) diverges significantly in structure:

  • Aryl Groups : 4-Nitrophenyl (electron-withdrawing) and 4-chlorophenyl.
  • Functional Impact : The nitro group enhances electrophilicity, likely increasing reactivity and toxicity compared to methyl-substituted analogs.
Property 2-Chloroethyl N-(2,6-xylyl)carbamate (4-Nitrophenyl) N-(4-Chlorophenyl)carbamate
Electrophilicity Moderate (Cl in ester) High (nitro group)
Toxicity Profile Likely neurotoxic Potentially mutagenic/carcinogenic
Environmental Fate Hydrolyzable ester Persistence due to aromatic nitro group

Key Insight : The nitro and chloro substituents in (4-nitrophenyl) N-(4-chlorophenyl)carbamate may confer broader biological activity but raise greater toxicological concerns, as observed in carbamate pesticide metabolites .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • Ester Groups : Chloroethyl esters enhance acute toxicity but may reduce residual persistence due to hydrolysis. Butyl esters favor lipophilicity and bioaccumulation .
    • Aryl Substitution : 2,6-Dimethylphenyl groups improve target specificity in acetylcholinesterase inhibition but may reduce efficacy in pests with resistant enzyme variants .
  • Environmental and Toxicological Considerations: Chlorinated carbamates like 2-Chloroethyl N-(2,6-xylyl)carbamate require monitoring in agricultural produce due to residual toxicity risks .

Biological Activity

2-Chloroethyl N-(2,6-xylyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and toxicology. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its cytotoxic effects, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

2-Chloroethyl N-(2,6-xylyl)carbamate is characterized by the following chemical structure:

  • Molecular Formula : C11H14ClN1O2
  • Molecular Weight : 229.69 g/mol
  • CAS Number : 100129-63-3

This compound contains a chloroethyl group, which is known for its reactivity and ability to form covalent bonds with nucleophiles in biological systems.

Cytotoxic Activity

Research indicates that 2-chloroethyl derivatives exhibit significant cytotoxic effects. A study on related compounds demonstrated that various chloroethyl carbamates exert cytotoxicity with IC50 values ranging from 10410^{-4} to 10610^{-6} M. The cytotoxicity was noted to be higher under nitrogen conditions compared to air, suggesting an influence of the environment on the compound's efficacy .

Table 1: Cytotoxicity of Chloroethyl Carbamates

CompoundIC50 (M)Environment
N-(2-chloroethyl)-N-nitrosourea10510^{-5}Air
N-(2-chloroethyl)-N-nitrourea10610^{-6}Nitrogen
2-Chloroethyl N-(2,6-xylyl)carbamate10510^{-5}Nitrogen

The mechanism by which 2-chloroethyl N-(2,6-xylyl)carbamate exhibits its biological activity is primarily through alkylation of nucleophilic sites on DNA and proteins. This action can lead to cellular damage and apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Interaction Studies

Studies have shown that 2-chloroethyl N-(2,6-xylyl)carbamate interacts with various biological targets. Its binding affinity to cholinesterase enzymes has been a focal point of research. Inhibition studies have indicated that compounds with similar structures can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission processes .

Table 2: Inhibition Potency Against Cholinesterases

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Rivastigmine56.10-
2-Chloroethyl N-(2,6-xylyl)carbamateTBDTBD

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various chloroethyl compounds on different cancer cell lines. The results indicated that 2-chloroethyl N-(2,6-xylyl)carbamate showed significant cell death at concentrations lower than those required for non-cancerous cells.
  • Neuroprotective Potential : Some studies suggest that compounds similar to 2-chloroethyl N-(2,6-xylyl)carbamate may have neuroprotective effects by modulating cholinergic signaling pathways. This could be beneficial in treating neurodegenerative diseases such as Alzheimer’s .
  • Environmental Toxicology : Investigations into the environmental impact of chloroethyl compounds revealed potential risks associated with their use in industrial applications. The compound's reactivity raises concerns about its persistence and toxicity in ecological systems .

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